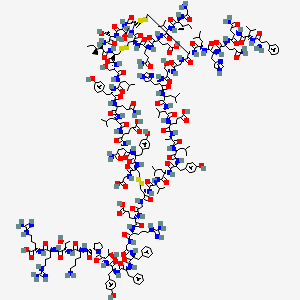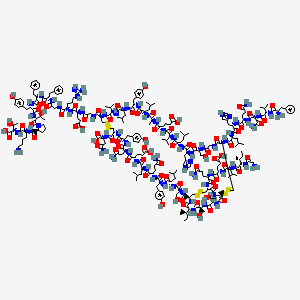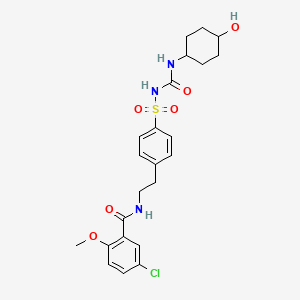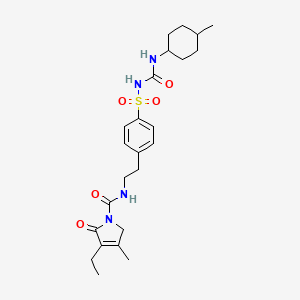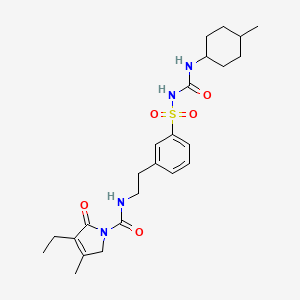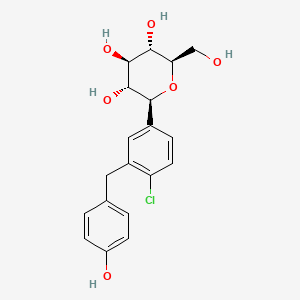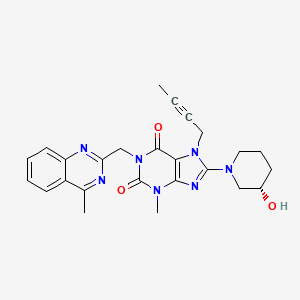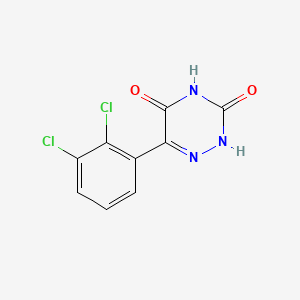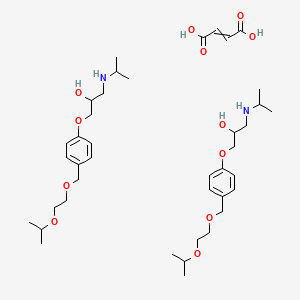
Bisoprolol fumarate (1:x)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.
Aplicaciones Científicas De Investigación
Cardiovascular Disease Management
Chronic Heart Failure Treatment : Bisoprolol fumarate has shown significant efficacy in treating stable chronic heart failure (CHF). Key studies like CIBIS, CIBIS-II, and CIBIS-III have demonstrated its potential in reducing mortality and morbidity in CHF patients. These trials also highlighted its good tolerability in different patient populations, including the elderly (De Groote, Ennezat, & Mouquet, 2007).
Comparison with Other Beta-Blockers : A study comparing bisoprolol fumarate with carvedilol, another widely used beta-blocker, in Japanese patients with CHF, found bisoprolol to be equally effective and well-tolerated. This study provided valuable insights into its use in specific patient demographics (Hori, Nagai, Izumi, & Matsuzaki, 2014).
Drug Formulation and Analysis
Spectrophotometric Estimation : A spectrophotometric method was developed for estimating bisoprolol fumarate in tablet formulations, indicating a significant application in pharmaceutical analysis (Panainte et al., 2014).
Advanced Oxidation Process : Research into the oxidation of bisoprolol in heated persulfate/H2O systems revealed insights into its degradation in water, important for environmental and pharmaceutical waste management (Ghauch & Tuqan, 2012).
Formulation Development : Studies have focused on developing bisoprolol fumarate formulations like floating tablets for sustained drug release, showcasing its potential in controlled drug delivery systems (Ahmad et al., 2021).
In Vitro Dissolution : Research comparing in vitro dissolution of bisoprolol fumarate tablets across different brands has been conducted to assess bioequivalence, crucial for generic drug development (Al-Kubati, Al- Hariri, & Ibraheem, 2022).
Analytical Techniques
Voltammetric Determination : The use of differential pulse voltammetry at a single-wall carbon nanotubes modified glassy carbon electrode has been explored for the sensitive analysis of bisoprolol fumarate in pharmaceutical formulations and urine (Goyal, Tyagi, Bachheti, & Bishnoi, 2008).
Chromatographic Analysis : High-performance liquid chromatography (HPLC) has been employed for bisoprolol fumarate analysis, including the study of extraction conditions by organic solvents (Logoyda, 2018).
Propiedades
Número CAS |
66722-45-0 |
|---|---|
Nombre del producto |
Bisoprolol fumarate (1:x) |
Fórmula molecular |
C18H31NO4.xC4H4O4 |
Peso molecular |
325.448 (free base) |
Pureza |
95% |
Sinónimos |
2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



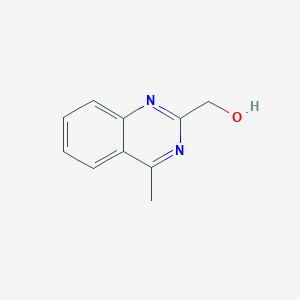

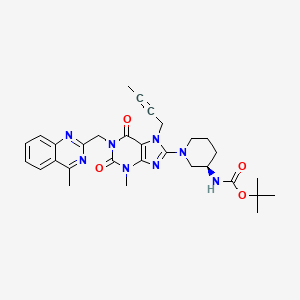
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
